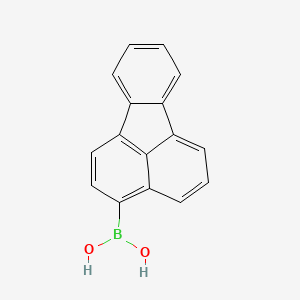

Fluoranthen-3-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

fluoranthen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPCTBXVSGTSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630471 | |

| Record name | Fluoranthen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359012-63-8 | |

| Record name | Fluoranthen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Fluoranthen-3-ylboronic Acid: Strategies, Protocols, and Applications

Executive Summary

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a privileged scaffold in materials science and organic electronics due to its unique photophysical properties.[1] Functionalization of the fluoranthene core is essential for tuning these properties and for its incorporation into more complex molecular architectures. Fluoranthen-3-ylboronic acid and its esters are particularly valuable synthetic intermediates, serving as key building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this compound, intended for researchers, chemists, and drug development professionals. We will explore two robust methodologies: the borylation of a pre-functionalized precursor, 3-bromofluoranthene, and the prospective direct C-H borylation of the parent fluoranthene. Detailed, field-proven protocols, mechanistic insights, purification techniques, and characterization data are presented to ensure reproducible and efficient synthesis.

Part 1: The Strategic Importance of this compound

The rigid, planar structure of fluoranthene makes it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[3] However, the parent hydrocarbon often requires tailored functionalization to optimize performance, solubility, and solid-state packing. The introduction of a boronic acid or boronic ester moiety, particularly at the 3-position, transforms the chemically inert fluoranthene into a versatile platform for synthetic elaboration.

The C-B bond is a cornerstone of modern organic synthesis. Its utility is most powerfully demonstrated in the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[4][5] By preparing this compound, a researcher gains access to a vast array of fluoranthene derivatives through coupling with a wide range of aryl, heteroaryl, or vinyl halides and triflates. This capability is critical for structure-activity relationship (SAR) studies in drug discovery and for the rational design of advanced materials.

Part 2: Retrosynthetic Analysis and Core Strategies

Two principal retrosynthetic disconnections guide the synthesis of this compound. The choice between them depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

-

Strategy A (C-Br Bond Functionalization): This is the most established and predictable route. It begins with the synthesis of 3-bromofluoranthene, which is then converted to the target boronic acid. This pathway offers excellent control over regioselectivity, as the position of the boron moiety is dictated by the initial bromination. We will detail two methods for this conversion: the Miyaura Borylation and the classical Grignard reaction.

-

Strategy B (Direct C-H Borylation): This modern approach is highly atom-economical, avoiding the need for pre-halogenation. It involves the direct, transition-metal-catalyzed conversion of a C-H bond on the fluoranthene ring to a C-B bond.[6] However, controlling regioselectivity on a complex PAH like fluoranthene, which has multiple inequivalent C-H bonds, presents a significant challenge.[7][8]

Part 3: Detailed Synthetic Protocols and Mechanistic Insights

Protocol 1: Synthesis of Precursor: 3-Bromofluoranthene

The foundational step for Strategy A is the selective monobromination of fluoranthene. Electrophilic aromatic substitution on fluoranthene preferentially occurs at the C3 position, which is the most electronically activated site.

Reaction Scheme: (Self-generated image representing the bromination of fluoranthene)

Step-by-Step Methodology: [9]

-

Dissolution: In a 2 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve fluoranthene (50.0 g, 247 mmol) in 1 L of nitrobenzene.

-

Scientist's Insight: Nitrobenzene serves as a solvent that is resistant to bromination itself and effectively solvates the PAH. The reaction is performed in the dark to prevent radical side reactions.

-

-

Bromine Addition: Prepare a dilute solution of bromine (12.0 mL, 235 mmol, 0.95 equiv.) in 200 mL of nitrobenzene. Add this solution dropwise to the stirred fluoranthene solution over 2-3 hours at room temperature.

-

Causality: Using a slight sub-stoichiometric amount of bromine minimizes the formation of dibrominated byproducts. Slow, dropwise addition maintains a low concentration of the electrophile, further enhancing selectivity.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 500 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the orange/brown color of excess bromine dissipates.

-

Self-Validation: The disappearance of the bromine color provides a clear visual confirmation that the quenching agent has neutralized any unreacted electrophile, ensuring a safe workup.

-

-

Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1 L). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with distilled water (1 x 1 L) and then with brine (1 x 1 L). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield 3-bromofluoranthene as a light yellow solid.[9]

| Parameter | Value | Reference |

| Typical Yield | ~94% | [9] |

| Melting Point | 106-200 °C (range) | [9][10] |

| Appearance | Light Yellow Solid | [9] |

| Molecular Weight | 281.15 g/mol | [11] |

Protocol 2: Miyaura Borylation of 3-Bromofluoranthene

This palladium-catalyzed cross-coupling reaction is a highly reliable method for converting aryl halides to boronic esters, in this case, the pinacol ester, which is a stable and easily handled precursor to the free boronic acid.[4][12]

Reaction Scheme: (Self-generated image representing the Miyaura borylation)

Step-by-Step Methodology: (Adapted from Ishiyama, T.; Miyaura, N. et al.[5])

-

Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times.

-

Scientist's Insight: The Pd(0) catalyst is oxygen-sensitive. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst oxidation and deactivation, which would result in low or no product yield.

-

-

Reagent Addition: To the flask, add 3-bromofluoranthene (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂; 1.1-1.5 equiv.), potassium acetate (KOAc; 3.0 equiv.), and the palladium catalyst system, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride; 0.03 equiv.).

-

Causality: An excess of B₂pin₂ is used to drive the reaction to completion. KOAc is a crucial weak base that activates the diboron reagent without promoting premature hydrolysis of the product or competing Suzuki coupling.[4] The dppf ligand provides a stable and efficient catalytic complex.

-

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) via cannula or syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate or toluene and filter through a pad of Celite to remove palladium residues and salts.

-

Purification of the Boronic Ester: Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be purified by flash column chromatography.

-

Trustworthiness: Boronic esters can be sensitive to hydrolysis on standard silica gel. Using silica gel pre-treated with boric acid or employing a non-polar eluent system (e.g., hexane/ethyl acetate) can mitigate decomposition.[13] Recrystallization from a solvent like isopropanol or hexane is also a highly effective purification method.[14]

-

-

Hydrolysis to Boronic Acid (Optional): The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1N HCl) in a solvent like THF or acetone, followed by extraction.[15]

Protocol 3: Grignard Route to this compound

This classic organometallic approach involves the formation of a Grignard reagent, which then acts as a nucleophile, attacking an electrophilic boron source like trimethyl borate.[16]

Reaction Scheme: (Self-generated image representing the Grignard route)

Step-by-Step Methodology: (Adapted from general procedures[17][18])

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 3-bromofluoranthene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate, flame-dried flask under inert atmosphere, prepare a solution of trimethyl borate (1.5-2.0 equiv.) in anhydrous THF.[16] Cool this solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is absolutely critical. It prevents the initially formed boronic ester from reacting with a second or third equivalent of the highly reactive Grignard reagent, which would lead to undesired borinic acid and triarylborane byproducts.[17]

-

-

Addition: Transfer the prepared Grignard reagent solution to the cold trimethyl borate solution via cannula, slowly and with vigorous stirring, ensuring the internal temperature remains below -60 °C.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the mixture in an ice bath and carefully hydrolyze by the slow addition of aqueous acid (e.g., 10% H₂SO₄ or 2N HCl).[19]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from hot water or an organic solvent mixture (e.g., ethyl acetate/hexane).[20][21]

Part 4: Purification and Characterization

Purifying boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.

Purification Strategies:

-

Recrystallization: The most common and effective method for obtaining high-purity crystalline material. Solvents like hot water, ethanol, or mixed systems like ethyl acetate/hexane are often successful.[20]

-

Acid/Base Extraction: Crude boronic acid can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., NaHCO₃). The boronate salt will move to the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified and extracted to recover the purified boronic acid.[22]

-

Derivatization: For particularly difficult purifications, the boronic acid can be converted into a stable, crystalline derivative, such as the diethanolamine adduct. This adduct often precipitates cleanly and can be isolated by filtration. The free boronic acid is then regenerated by treatment with acid.[20]

Characterization Data: The identity and purity of this compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex aromatic signals in the range of δ 7.5-8.5 ppm. The proton ortho to the boronic acid group may be shifted downfield. The B(OH)₂ protons are often broad and may exchange with D₂O. |

| ¹³C NMR | Aromatic signals corresponding to the 16 carbons of the fluoranthene core. The carbon atom directly attached to boron (C-B) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus, typically around δ 130-140 ppm. |

| ¹¹B NMR | A single, broad signal in the range of δ 28-32 ppm is characteristic of a trigonal planar arylboronic acid.[23] |

| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition (C₁₆H₁₁BO₂). |

Part 5: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of the synthesized this compound is as a coupling partner in Suzuki-Miyaura reactions. This enables the facile construction of 3-aryl or 3-heteroaryl fluoranthenes, which are valuable scaffolds for advanced materials.

Representative Scheme: (Self-generated image showing a Suzuki coupling with this compound)

Part 6: Safety Precautions

-

Fluoranthene and its derivatives: Polycyclic aromatic hydrocarbons should be handled with care as they are potentially carcinogenic. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Bromine: Highly corrosive, toxic, and a strong oxidant. Handle only in a fume hood with appropriate PPE.

-

Organometallic Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a strictly inert and anhydrous atmosphere.

-

Solvents: Diethyl ether and THF are extremely flammable. Nitrobenzene is toxic and readily absorbed through the skin. Handle all solvents with appropriate care in a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-BROMOFLUORANTHENE CAS#: 13438-50-1 [m.chemicalbook.com]

- 10. 3-BROMOFLUORANTHENE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3-Bromofluoranthene | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 16. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. EP4378929A1 - Synthesis of aromatic boronic acids - Google Patents [patents.google.com]

- 19. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 23. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoranthen-3-ylboronic acid chemical properties and structure

An In-Depth Technical Guide to Fluoranthen-3-ylboronic Acid: Structure, Properties, and Applications

Abstract

This compound is a polycyclic aromatic organoboron compound that has emerged as a significant building block in advanced organic synthesis and materials science. Its rigid, planar, and electron-rich fluoranthene core imparts unique photophysical and electronic properties to derivative molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their work, particularly in the realms of palladium-catalyzed cross-coupling reactions, organic electronics, and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture, fusing a naphthalene and a benzene unit with a five-membered ring, to which a boronic acid moiety is attached at the 3-position.[1] This highly conjugated system is the source of its distinct chemical and electronic characteristics.

Structural Details

The structure of this compound is depicted below. In the solid state, arylboronic acids commonly form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties.[2] This arrangement contributes to their stability and characteristic physical properties. The C-B bond connects the sp² hybridized boron atom to the aromatic fluoranthene core.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. The compound is a solid at room temperature and should be stored under controlled conditions to prevent degradation, particularly dehydration to its boroxine anhydride.[3][4]

| Property | Value | Source(s) |

| CAS Number | 359012-63-8 | [4][5][6] |

| Molecular Formula | C₁₆H₁₁BO₂ | [5][6] |

| Molecular Weight | 246.07 g/mol | [4][5] |

| Appearance | Solid (often pale yellow to green needles) | [1][6] |

| Purity | Typically ≥95-97% | [4][6] |

| Melting Point | Data not consistently reported, but arylboronic acids often have melting points in the range of 100-300 °C. | |

| Solubility | Generally soluble in organic solvents like THF, dioxane, and DMF; limited solubility in water and nonpolar hydrocarbons. | [7] |

| Storage | Store in an inert atmosphere at 2-8 °C, sealed in a dry environment. | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data are based on the known characteristics of the fluoranthene core and the boronic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. Arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened peaks or complex spectra depending on the solvent and concentration.[8]

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the nine protons of the fluoranthene core. The two protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show 16 distinct signals for the carbon atoms of the fluoranthene skeleton. The carbon atom directly bonded to the boron (ipso-carbon) may be difficult to detect due to quadrupolar relaxation and C-B coupling.[9]

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with a chemical shift that can confirm the trigonal planar geometry of the boron atom.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The fluoranthene core gives rise to characteristic absorptions, while the boronic acid moiety has distinct vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3200-3400 | O-H stretching (broad, from hydrogen-bonded B(OH)₂) | [11] |

| ~3000-3100 | Aromatic C-H stretching | [12] |

| ~1600-1450 | Aromatic C=C ring stretching | [11][13] |

| ~1350-1400 | B-O stretching | [10] |

| ~650-900 | Aromatic C-H out-of-plane bending | [11][13] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) at m/z ≈ 246.08 would be expected. Fragmentation patterns may involve the loss of water and the boronic acid group.

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field in organic chemistry. This compound is typically prepared from 3-halofluoranthene, most commonly 3-bromofluoranthene, via a metal-halogen exchange followed by quenching with a trialkyl borate.

General Synthetic Pathway

The most common laboratory-scale synthesis involves a lithium-halogen exchange reaction. This method offers high yields and is amenable to a variety of substituted aryl halides. The causality behind this choice is the high reactivity of organolithium reagents, which allows the reaction to proceed at low temperatures, minimizing side reactions.

References

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound | 359012-63-8 [sigmaaldrich.com]

- 4. This compound 97% | CAS: 359012-63-8 | AChemBlock [achemblock.com]

- 5. This compound | C16H11BO2 | CID 23088535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

physical and chemical properties of Fluoranthen-3-ylboronic acid

An In-depth Technical Guide to the Core Physical and Chemical Properties of Fluoranthen-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal synthetic intermediate that marries the unique photophysical and structural characteristics of the fluoranthene scaffold with the versatile reactivity of a boronic acid moiety. This guide offers a comprehensive exploration of its core properties, reactivity, and handling protocols. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical knowledge required to effectively utilize this compound in their synthetic endeavors, from materials science to medicinal chemistry. We will delve into its physicochemical parameters, detail its application in Suzuki-Miyaura cross-coupling reactions with field-proven insights, and provide a framework for its characterization and safe handling.

Introduction: The Strategic Value of this compound

The fluoranthene moiety, a polycyclic aromatic hydrocarbon (PAH), is a rigid, planar, and electron-rich scaffold. These characteristics make it an attractive building block for organic electronic materials, fluorescent probes, and complex therapeutic agents. The introduction of a boronic acid group at the 3-position transforms the relatively inert fluoranthene core into a highly versatile precursor for carbon-carbon bond formation.

This compound serves as a cornerstone reagent for the precise and modular construction of complex molecular architectures. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and poly-aryl systems. The ability to strategically introduce the fluoranthene unit onto other molecular frameworks is of paramount importance for tuning the electronic and steric properties of target molecules. This guide will provide the foundational knowledge to harness the full potential of this valuable reagent.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. These parameters dictate choices in reaction setup, solvent selection, and purification strategies.

Table 1: Core Physicochemical Data for this compound

| Property | Data |

| CAS Number | 359012-63-8[1][2][3][4] |

| Molecular Formula | C₁₆H₁₁BO₂[1][2][3][5][6][7] |

| Molecular Weight | 246.07 g/mol [1][2][3][5][6][7] |

| Appearance | Solid, yellow to brown powder or crystals[5][6] |

| Purity | Typically ≥95%[3][5][6] |

| Melting Point | >300 °C[5] |

| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., methanol). Limited solubility in nonpolar organic solvents and water. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen)[4]. |

Expert Insights on Physicochemical Properties:

-

High Melting Point: The exceptionally high melting point is a direct consequence of the rigid, planar structure of the fluoranthene core, which promotes strong π-π stacking and intermolecular interactions in the solid state. This thermal stability is advantageous for high-temperature reactions.

-

Solubility Profile: The solubility in polar aprotic solvents is a key practical consideration for its use in cross-coupling reactions. The presence of the polar boronic acid group allows it to be dissolved in solvents that can also accommodate the inorganic bases required for the reaction.

-

Stability and Handling: While relatively stable compared to other organometallic reagents, boronic acids are susceptible to certain decomposition pathways.[8][9] The most common is protodeboronation, where the C-B bond is cleaved.[9] Additionally, under anhydrous conditions, three molecules can dehydrate to form a cyclic trimer known as a boroxine.[9] For these reasons, it is imperative to store this compound in a desiccator or glovebox and handle it under an inert atmosphere for sensitive applications.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and efficient method for the formation of a C(sp²)-C(sp²) bond between the fluoranthene core and an aryl or vinyl halide/triflate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability. A simplified representation is provided below.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Pillars of the Protocol:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. The rate of this step is generally I > Br > Cl.

-

Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

A Validated Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the aryl bromide (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inerting the System: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a self-validating step; the exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed solvents via syringe. A common choice is a biphasic mixture like Toluene/Water (4:1) or Dioxane/Water (4:1). The aqueous phase is essential for dissolving the inorganic base, which facilitates the formation of the active boronate species.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring to ensure adequate mixing of the phases.

-

Monitoring: Follow the disappearance of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine to remove the inorganic salts and base.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

Spectroscopic Characterization

While specific spectral data is dependent on the final coupled product, the starting material and its derivatives can be characterized by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be characterized by a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the fluoranthene core.

-

¹³C NMR: Will show a series of signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: A broad singlet is expected, characteristic of a tri-coordinate boron atom in a boronic acid.[10]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide an exact mass, confirming the elemental composition.[11][12]

-

Infrared (IR) Spectroscopy: A broad O-H stretch will be observable around 3200-3500 cm⁻¹, and a strong B-O stretch will appear around 1350 cm⁻¹.

Conclusion

This compound is a powerful and enabling reagent for the modern synthetic chemist. Its robust physicochemical properties and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provide a reliable pathway to novel fluoranthene-containing molecules. By understanding the principles of its handling, reactivity, and characterization as outlined in this guide, researchers can confidently and effectively integrate this building block into their synthetic strategies, paving the way for innovations in materials science and drug discovery.

References

-

PubChem. This compound | C16H11BO2 | CID 23088535. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

PubChem. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. [Link]

-

Royal Society of Chemistry. Recognition and sensing of various species using boronic acid derivatives. [Link]

-

MDPI. Boron in Diet and Medicine: Mechanisms of Delivery and Detection. [Link]

-

PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

PubMed. Recent advances in the synthesis and applications of fluoranthenes. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Ataman Kimya. FLUORANTHENE. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

-

PubMed. Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. [Link]

-

University of North Carolina at Chapel Hill. The Synthesis of Microbial Metabolites of Pyrene and Fluoranthene. [Link]

-

National Institutes of Health. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). [Link]

-

ResearchGate. Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A | Request PDF. [Link]

-

Wikipedia. Fluoranthene. [Link]

Sources

- 1. This compound - CAS:359012-63-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C16H11BO2 | CID 23088535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 359012-63-8 | AChemBlock [achemblock.com]

- 4. 359012-63-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Bridging Polycyclic Aromatic Hydrocarbons and Modern Synthesis

An In-Depth Technical Guide to Fluoranthen-3-ylboronic Acid for Advanced Research & Development

This compound is a specialized chemical compound that stands at the intersection of classical polycyclic aromatic hydrocarbon (PAH) chemistry and contemporary synthetic applications. As a derivative of fluoranthene, a highly conjugated and photophysically active PAH, it possesses unique electronic properties. The incorporation of the boronic acid functional group (-B(OH)₂) transforms this PAH into a versatile and powerful building block for researchers in materials science, organic synthesis, and drug discovery.

This guide, prepared from the perspective of a senior application scientist, moves beyond simple data recitation. It aims to provide a foundational understanding of this compound, elucidating the causality behind its synthesis, handling, and application. The protocols and insights herein are designed to be self-validating, empowering researchers to not only utilize this compound but also to innovate with it.

Part 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. This compound is a solid material whose characteristics are dictated by its large, rigid aromatic core and the reactive boronic acid moiety.

Below is a diagram of the chemical structure of this compound.

Caption: 2D structure of this compound.

The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁BO₂ | [1][2][3][4][5] |

| Molecular Weight | 246.07 g/mol (also cited as 246.1 g/mol ) | [1][3][4] |

| CAS Number | 359012-63-8 | [1][3][6] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [1][3] |

| Purity | Typically available at ≥95% or ≥97% | [2][3] |

| InChI Key | LDPCTBXVSGTSNJ-UHFFFAOYSA-N | [1][2] |

Part 2: Synthesis, Purification, and Characterization

The synthesis of arylboronic acids is a well-established field, with the Suzuki-Miyaura coupling reaction being a primary driver of its importance. The most common and reliable method for preparing this compound is via a palladium-catalyzed borylation of a suitable halo-fluoranthene precursor, typically 3-bromofluoranthene.

Expertise-Driven Rationale for Synthetic Route

The Miyaura borylation reaction is chosen for its exceptional functional group tolerance, generally high yields, and the commercial availability of the necessary reagents. The mechanism involves an oxidative addition of the aryl halide to a Palladium(0) catalyst, followed by transmetalation with a boron-containing reagent (like bis(pinacolato)diboron, B₂pin₂) and reductive elimination to yield the boronate ester. This ester is then hydrolyzed to the desired boronic acid. This method avoids the use of highly reactive organolithium or Grignard reagents, which would be less tolerant of other functional groups and require more stringent anhydrous conditions.

Detailed Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes a self-validating workflow for synthesizing and purifying this compound. The purpose of each major step is explained to ensure reproducibility and understanding.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromofluoranthene (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Causality: The flask is flame-dried to remove adsorbed water, which can hydrolyze the boronic species and deactivate the catalyst. Potassium acetate acts as the base required for the catalytic cycle. An excess of the diboron reagent is used to drive the reaction to completion.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity.

-

-

Reagent Addition: Add a palladium catalyst such as PdCl₂(dppf) (1-3 mol%) and a suitable solvent like 1,4-dioxane.

-

Causality: PdCl₂(dppf) is a common and effective pre-catalyst for Miyaura borylation. Dioxane is an excellent solvent for this reaction due to its ability to dissolve the organic and organometallic species and its relatively high boiling point.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The workup removes the inorganic salts (like KOAc) and other water-soluble impurities. Drying over sodium sulfate removes residual water from the organic phase.

-

-

Hydrolysis & Purification: The crude product is the pinacol ester. This can be hydrolyzed to the boronic acid using an acid wash (e.g., with HCl). The resulting crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization.

-

Causality: The pinacol ester is often more stable and easier to purify than the free boronic acid. The final hydrolysis step yields the target compound. Purification is essential to remove any unreacted starting materials, catalyst residues, and byproducts.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the fluoranthene backbone and the presence of the boronic acid group (which may show a broad -OH signal).

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula.[1][5]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, ideally showing a single major peak.

Part 3: Key Applications in Research & Development

The utility of this compound stems from its dual nature: the photophysical properties of the fluoranthene core and the synthetic versatility of the boronic acid handle.

Building Block for Organic Electronics (OLEDs)

The highly conjugated π-system of the fluoranthene structure provides excellent charge transfer properties.[8] This makes this compound an attractive building block for synthesizing larger, more complex molecules for use in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. The boronic acid allows it to be easily incorporated into polymer backbones or small molecule emitters through Suzuki coupling. The resulting materials can exhibit deep-red to near-infrared fluorescence.[9]

Reagent in Suzuki-Miyaura Cross-Coupling

This is the most fundamental application. This compound serves as the organoboron partner in Suzuki-Miyaura reactions, enabling the efficient formation of a carbon-carbon bond between the fluoranthene core and a variety of aryl or vinyl halides. This reaction is a cornerstone of modern organic synthesis due to its reliability and broad scope.

Caption: Role of this compound in Suzuki-Miyaura coupling.

Intermediate in Medicinal Chemistry

Boronic acids are a privileged functional group in drug discovery.[10] They can form reversible covalent bonds with diols, which are present in many biological molecules like sugars and the active sites of certain enzymes (e.g., serine proteases). The FDA-approved drug Bortezomib, a boronic acid-containing proteasome inhibitor, highlights the therapeutic potential of this class of compounds.[10] While this compound itself is not a drug, its rigid, polycyclic structure makes it a unique scaffold that can be used to synthesize novel drug candidates, positioning pharmacophores in specific three-dimensional orientations.[10]

Part 4: Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound, like many specialized reagents, requires careful handling.

Hazard Profile:

-

Skin Irritation: Causes skin irritation (H315).[1]

-

Eye Irritation: Causes serious eye irritation (H319).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

Trustworthy Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[6][11]

-

Dispensing: As it is a solid, avoid creating dust when weighing or transferring the material.[6] Use appropriate tools and handle with care.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Do not let the product enter drains.[6]

-

First Aid:

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][12]

-

Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H11BO2). Retrieved from [Link]

-

Adu-Ampratwum, D., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 28(13), 5038. Retrieved from [Link]

-

Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Retrieved from [Link]

-

Türkmen, Y. E. (2018). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 16(43), 8196-8217. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluoranthene in Analytical Chemistry and Research. Retrieved from [Link]

-

Farrell, D. J., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. The Journal of Organic Chemistry, 88(16), 11529-11538. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluoranthene in Water Treatment and Environmental Remediation. Retrieved from [Link]

Sources

- 1. This compound | C16H11BO2 | CID 23088535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 97% | CAS: 359012-63-8 | AChemBlock [achemblock.com]

- 4. This compound - CAS:359012-63-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C16H11BO2) [pubchemlite.lcsb.uni.lu]

- 6. aaronchem.com [aaronchem.com]

- 7. 359012-63-8|this compound|BLD Pharm [bldpharm.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

IUPAC name for Fluoranthen-3-ylboronic acid

An In-depth Technical Guide to Fluoranthen-3-ylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of fused naphthalene and benzene units, forming a unique non-alternant aromatic system.[1] This structural motif imparts distinct photophysical properties, making its derivatives highly sought after in materials science.[2] When functionalized with a boronic acid group at the 3-position, it becomes This compound , a versatile and powerful building block in synthetic organic chemistry.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of this compound, from its fundamental properties and synthesis to its cornerstone application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols, contextualizing its importance in the synthesis of complex molecules for drug discovery and advanced materials.[3][4]

Part 1: Physicochemical Properties and Characterization

The utility of a chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is typically a solid at room temperature, and its characteristics are summarized below.[5]

| Property | Value | Reference |

| IUPAC Name | This compound | [6][7] |

| Synonyms | (fluoranthen-3-yl)boronic acid, 3-fluorantheneboronic acid | [5][6] |

| CAS Number | 359012-63-8 | [6] |

| Molecular Formula | C₁₆H₁₁BO₂ | [6][8] |

| Molecular Weight | 246.07 g/mol | |

| Appearance | Solid (often yellow to green needles) | [1][5] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Chemical Structure:

Caption: 2D structure of this compound.

Part 2: Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when derivatized analogues are required. A common and robust method for preparing arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

The following protocol describes a representative synthesis starting from 3-bromofluoranthene. The choice of this precursor is strategic; the carbon-bromine bond is readily converted into a carbon-lithium bond via metal-halogen exchange, a foundational transformation in organometallic chemistry.

Experimental Protocol: Synthesis via Lithiation-Borylation

Objective: To synthesize this compound from 3-bromofluoranthene.

Reagents & Equipment:

-

3-bromofluoranthene

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), e.g., 2 M aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, clean glassware

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-bromofluoranthene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate. Slowly add n-butyllithium solution dropwise via syringe or dropping funnel over 30 minutes. Stir the resulting mixture at -78°C for 1-2 hours.

-

Causality Insight: The highly polar carbon-lithium bond is formed because the butyl anion of n-BuLi is a strong base and nucleophile, readily displacing the bromide from the aromatic ring.

-

-

Borylation: While maintaining the temperature at -78°C, add triisopropyl borate dropwise. This reagent is an electrophile that is readily attacked by the nucleophilic aryllithium species.

-

Expertise Note: Triisopropyl borate is often preferred over trimethyl borate as its steric bulk can help minimize the formation of over-borylated byproducts.

-

-

Quenching & Hydrolysis: After stirring for an additional 2-3 hours at -78°C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding 2 M HCl. This step hydrolyzes the borate ester intermediate to the desired boronic acid.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Synthetic Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

Objective: To synthesize 3-phenylfluoranthene by coupling this compound with bromobenzene.

Reagents & Equipment:

-

This compound

-

Bromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Standard reflux apparatus and inert atmosphere setup

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (1-5 mol%).

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a self-validating step; removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

Solvent & Reagent Addition: Add degassed toluene and water (e.g., 4:1 ratio). Degassing the solvents removes dissolved oxygen. Add bromobenzene (1.0 eq.) via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (bromobenzene).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification & Confirmation: Purify the crude product by column chromatography. Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Part 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in the complex, high-value molecules it helps create.

-

Materials Science: The highly conjugated, planar structure of the fluoranthene core gives rise to excellent charge transfer properties. W[10]hen incorporated into larger systems via Suzuki coupling, fluoranthene-based materials are used in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. T[3][10]he boronic acid is the key handle that allows chemists to "plug" this high-performance scaffold into a larger molecular architecture.

-

Drug Discovery: Boronic acids are foundational tools in medicinal chemistry. T[11][12]he Suzuki reaction enables the rapid synthesis of libraries of complex biaryl compounds, which are a privileged scaffold in many approved drugs. T[4]he fluoranthene moiety itself can serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets like enzymes or receptors. While fluoranthene is a PAH, its derivatives are explored for a range of biological activities, including anti-tumor and anti-inflammatory properties.

[3]### Part 5: Handling, Safety, and Storage

Scientific integrity demands a commitment to safety. This compound, like many chemical reagents, requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). *[6] Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) at 2-8°C to prevent degradation. Boronic acids can undergo slow decomposition (protodeboronation), especially in the presence of moisture.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Liu, P., et al. (2017). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H11BO2). Retrieved from [Link]

-

Chemin, A., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Türkmen, Y. E., & Duman, M. (2020). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Kolar, K., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Retrieved from [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

-

Pissinate, K., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoranthene. Retrieved from [Link]

-

Santos, A. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization. Retrieved from [Link]

-

Gelfand, B. S., et al. (2022). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C16H11BO2 | CID 23088535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97% | CAS: 359012-63-8 | AChemBlock [achemblock.com]

- 8. PubChemLite - this compound (C16H11BO2) [pubchemlite.lcsb.uni.lu]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Properties of Fluoranthene Boronic Acids

Introduction: Bridging Polyaromatic Hydrocarbons and Boron Chemistry

In the landscape of molecular sensing and materials science, the strategic fusion of distinct chemical moieties often yields compounds with emergent properties far exceeding the sum of their parts. Fluoranthene boronic acids exemplify such a synergistic design. This guide provides an in-depth exploration of the synthesis, core spectral properties, and application-driven mechanisms of this compelling class of molecules.

Fluoranthene , a polycyclic aromatic hydrocarbon (PAH), is composed of naphthalene and benzene units fused by a five-membered ring.[1] Its name is derived from its inherent and robust fluorescence under UV light, a property stemming from its extensive π-conjugated system.[1] While the fluoranthene core provides the essential photophysical engine, it is the introduction of the boronic acid [-B(OH)₂] group that imparts chemical reactivity and environmental sensitivity.

Boronic acids are Lewis acids capable of forming reversible covalent bonds with 1,2- or 1,3-diols, a ubiquitous functional group in saccharides and other biologically relevant molecules.[2][3] This unique reactivity has positioned arylboronic acids as indispensable tools in the development of chemosensors, particularly for glucose monitoring in physiological conditions.[4][5] By functionalizing the fluorescent fluoranthene scaffold with a boronic acid receptor, we create a molecular system where a specific binding event can be transduced into a measurable optical signal. This guide will dissect the principles governing this transduction, from fundamental photophysics to practical experimental design.

Synthesis of Fluoranthene Boronic Acids

The generation of fluoranthene boronic acids relies on established methodologies in synthetic organic chemistry, primarily leveraging palladium-catalyzed cross-coupling reactions. A prevalent strategy involves a domino or tandem approach where a Suzuki–Miyaura coupling is followed by an intramolecular C–H arylation.[6][7]

This process typically starts with precursors like 1,8-dihalonaphthalenes which react with an appropriately substituted arylboronic acid or ester.[8] The initial intermolecular coupling forms a bond, which is then followed by an intramolecular cyclization to construct the fluoranthene core in a single pot.[7] This methodology is valued for its efficiency and tolerance of a wide range of functional groups on the boronic acid reactant, allowing for the synthesis of a diverse library of fluoranthene derivatives.[6]

Experimental Protocol: Generalized Synthesis via Tandem Suzuki-Miyaura/C-H Arylation

Objective: To provide a representative, non-exhaustive protocol for the synthesis of a substituted fluoranthene.

Materials:

-

Arylboronic acid (e.g., (2-bromophenyl)boronic acid)

-

Bromonaphthalene derivative

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add the bromonaphthalene derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (3.0 eq).

-

Solvent Addition: Add anhydrous solvent via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired fluoranthene derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Spectral Properties

The defining characteristic of fluoranthene boronic acids is their responsive fluorescence. The electronic properties of both the fluoranthene core and the boronic acid substituent dictate the absorption and emission behavior.

UV-Vis Absorption

The unsubstituted fluoranthene molecule exhibits a complex absorption spectrum due to its π-π* transitions. The introduction of a boronic acid group can induce a slight red-shift (bathochromic shift) in the absorption maxima.[9] This is attributed to the hyperconjugation of the aromatic π-system with the empty p-orbital of the boron atom, which can subtly alter the energy of the molecular orbitals.[10] Theoretical studies using Density Functional Theory (DFT) have been employed to predict and corroborate the absorption spectra of fluoranthene derivatives, showing good agreement with experimental results.[11][12]

Fluorescence Emission

Fluoranthene itself is highly fluorescent. The spectral characteristics of fluoranthene boronic acids, such as emission wavelength (λ_em), quantum yield (Φ_F), and lifetime, are highly sensitive to their environment and chemical state.

-

Solvatochromism: The emission spectrum can be influenced by solvent polarity. For derivatives designed with intramolecular charge transfer (ICT) characteristics, a significant red-shift is often observed in more polar solvents.[9]

-

pH Dependence: The Lewis acidity of the boronic acid group is central to its function. The neutral, trigonal planar (sp²) form of the boronic acid has different electronic properties compared to the anionic, tetrahedral (sp³) boronate form that predominates at higher pH or upon binding to diols.[13] This change in hybridization and charge directly impacts the fluorophore, often leading to a change in fluorescence intensity or wavelength.[14]

| Property | Typical Range/Observation | Influencing Factors |

| Absorption Max (λ_abs) | 300 - 400 nm | Solvent, pH, substitution on the aromatic core |

| Emission Max (λ_em) | 400 - 550 nm | Solvent polarity, pH, analyte binding |

| Quantum Yield (Φ_F) | Variable (can be high) | Decreases with PET quenching, can increase upon analyte binding |

| Stokes Shift | Moderate to Large | Increases with ICT character and solvent polarity |

Table 1: Summary of typical spectral properties for fluoranthene boronic acid derivatives.

Mechanism of Spectral Response in Sensing Applications

The utility of fluoranthene boronic acids as sensors stems from the predictable modulation of their fluorescence upon interaction with an analyte, most notably saccharides. The primary mechanism governing this change is often Photoinduced Electron Transfer (PET).[2][4]

Photoinduced Electron Transfer (PET) Mechanism

In a typical PET sensor design, a tertiary amine is often placed in proximity to the boronic acid.[15]

-

"Off" State (No Analyte): In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluoranthene core. Upon excitation by a photon, an electron is transferred from the amine (the donor) to the excited fluorophore (the acceptor), providing a non-radiative pathway for the fluorophore to return to the ground state. This results in low fluorescence intensity.[2]

-

"On" State (Analyte Bound): When a diol such as glucose binds to the boronic acid, a stable cyclic boronate ester is formed.[3] This binding increases the Lewis acidity of the boron center, which then forms a dative bond with the nearby nitrogen atom. This N→B interaction effectively ties up the nitrogen's lone pair, making it unavailable to quench the fluorophore's excited state.[2][15] Consequently, the radiative decay pathway (fluorescence) is restored, leading to a significant increase in emission intensity.[15]

The change in boron hybridization from sp² to sp³ upon analyte binding is a key trigger for modulating the PET process.[14]

Caption: Photoinduced Electron Transfer (PET) sensing mechanism.

Experimental Protocol: Saccharide Titration using Fluorescence Spectroscopy

Objective: To quantify the fluorescence response of a fluoranthene boronic acid sensor to a saccharide analyte.

Materials:

-

Fluoranthene boronic acid stock solution (e.g., 1 mM in DMSO).

-

Aqueous buffer solution at physiological pH (e.g., 100 mM Phosphate buffer, pH 7.4).

-

Saccharide stock solution (e.g., 1 M Glucose in buffer).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a solution of the fluoranthene boronic acid sensor in the pH 7.4 buffer at a final concentration suitable for fluorescence measurement (e.g., 10 µM). This is the "blank" or initial state.

-

Instrument Setup: Place the cuvette in the fluorometer. Set the excitation wavelength (λ_ex) based on the absorption maximum of the sensor and record the initial emission spectrum over the expected range.

-

Titration: Add small, precise aliquots of the saccharide stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate (approx. 1-2 minutes).

-

Measurement: Record the fluorescence emission spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum (F/F₀) against the concentration of the added saccharide. The resulting binding isotherm can be fitted to an appropriate model (e.g., 1:1 binding) to determine the association constant (Kₐ).

Conclusion and Future Outlook

Fluoranthene boronic acids represent a sophisticated class of fluorescent probes where the robust photophysics of a PAH is intelligently coupled with the versatile recognition chemistry of boronic acids. Their spectral properties are not static but are dynamically modulated by environmental factors like pH and, most importantly, by the presence of diol-containing analytes. The primary mechanism underpinning their function as sensors is typically Photoinduced Electron Transfer, which allows for a sensitive "turn-on" fluorescence response.

The continued development in this field focuses on enhancing selectivity for specific saccharides (e.g., glucose over fructose), shifting excitation and emission wavelengths further into the visible or near-infrared regions to minimize biological autofluorescence, and integrating these sensors into practical platforms like hydrogels or thin films for continuous monitoring applications.[4][16] The principles and protocols outlined in this guide provide a foundational understanding for researchers and developers aiming to harness the unique spectral properties of these powerful molecular tools.

References

-

Hansen, J. S., & Christensen, J. B. (2013). Recent advances in fluorescent arylboronic acids for glucose sensing. Biosensors, 3(4), 400–418.

-

Kar, A., Mote, K. R., & Ghorai, M. K. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8716–8726.

-

Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry.

-

Amissah, F., Clottey, J., & Darko, G. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(23), 8206.

-

Chapin, B. M., & Gabbai, F. P. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(22), 14036–14083.

-

Hansen, J. S., & Christensen, J. B. (2013). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. ResearchGate.

-

Chapin, B. M., & Gabbai, F. P. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.

-

Sun, X., Wang, Y., & Lei, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

-

Hansen, J. S., & Christensen, J. B. (2013). Recent advances in fluorescent arylboronic acids for glucose sensing. PubMed.

-

Wikipedia. (n.d.). Fluoranthene.

-

Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032–8048.

-

Request PDF. (n.d.). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A.

-

Ataman Kimya. (n.d.). FLUORANTHENE.

-

Stephenson-Brown, A., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence, 29(7), 847-859.

-

Byrne, B., et al. (2018). Boronic acid fluorophores for saccharide sensing. DORAS | DCU Research Repository.

-

Corradini, R., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 111(49), 12613-12621.

-

ResearchGate. (2011). Optical Absorption and Emission Properties of Fluoranthene, Benzo[k]fluoranthene, and Their Derivatives. A DFT Study.

-

Bresner, C., et al. (2022). Boronic Acid Functionalized Ferrocene Derivatives Towards Fluoride Sensing. DTIC.

-

Arriaga, E. A., et al. (1991). Phototoxic effects of fluoranthene, a polycyclic aromatic hydrocarbon, on bacterial species. Photochemistry and Photobiology, 53(1), 51-56.

-

Senthilkumar, K., & Kolandaivel, P. (2011). Optical absorption and emission properties of fluoranthene, benzo[k]fluoranthene, and their derivatives. A DFT study. PubMed.

-

Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry (RSC Publishing).

-

Schwarz, F. P., & Wasik, S. P. (1976). Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo[e]pyrene in water. Analytical Chemistry, 48(3), 524-528.

-

Corradini, R., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A.

-

CIRCABC. (2011). Fluoranthene EQS dossier.

Sources

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 4. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in fluorescent arylboronic acids for glucose sensing - PubMed [pubmed.ncbi.nlm.nih.gov]